REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([OH:7])=O.[CH3:12][Li]>C1COCC1>[Cl:11][C:9]1[CH:8]=[C:4]([C:5](=[O:7])[CH3:12])[CH:3]=[C:2]([Cl:1])[CH:10]=1
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Name
|
|
Quantity
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100 mmol
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)O)C=C(C1)Cl
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Name
|
|
Quantity
|
165 mL
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Type
|
solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
138 mL
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Type
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reactant
|
Smiles
|
C[Li]
|
Name
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ice water
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Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with diethyl ether (4×50 mL)
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Type
|
WASH
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Details
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The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate (2×50 mL) and saturated aqueous sodium chloride (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried (magnesium sulphate)
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
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Type
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ADDITION
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Details
|
This afforded 17.06 g of the title compound containing 18% by weight of 2-(3,5-dichlorophenyl)propan-2-ol
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Type
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CUSTOM
|
Details
|
This compound was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |